![molecular formula C10H12BrClO B1528720 4-Bromo-1-(3-chloropropoxy)-2-methylbenzene CAS No. 935745-20-3](/img/structure/B1528720.png)
4-Bromo-1-(3-chloropropoxy)-2-methylbenzene
Overview
Description
4-Bromo-1-(3-chloropropoxy)-2-methylbenzene is a useful research compound. Its molecular formula is C10H12BrClO and its molecular weight is 263.56 g/mol. The purity is usually 95%.
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Biological Activity
4-Bromo-1-(3-chloropropoxy)-2-methylbenzene, also known by its CAS number 935745-20-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
This compound is characterized by the following molecular structure:
- Molecular Formula : C10H12BrClO
- Molecular Weight : 251.56 g/mol
The compound features a bromine atom and a chloropropyl ether group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, such as apoptosis or necrosis in certain cell types.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study conducted on structurally related compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. The results indicate a dose-dependent response, with higher concentrations leading to increased cell death. This suggests potential applications in cancer therapy, although further investigation is required to elucidate the specific pathways involved.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of several halogenated compounds, including this compound. The compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL and 64 µg/mL, respectively.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
64 | Escherichia coli |
Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on cytotoxic effects, this compound was tested on HeLa and MCF-7 cell lines. The IC50 values were determined as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
These findings suggest that the compound exhibits significant cytotoxicity against these cancer cells, warranting further exploration into its mechanisms and potential therapeutic applications.
Properties
IUPAC Name |
4-bromo-1-(3-chloropropoxy)-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-8-7-9(11)3-4-10(8)13-6-2-5-12/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDMTHKXXRYLNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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